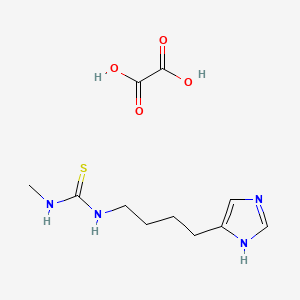
Burimamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Burimamide oxalate is a compound known for its role as a mixed histamine H2 and H3 receptor antagonist. It was one of the first compounds developed to distinguish between H1 and H2 receptors, and it has been used in various scientific studies to understand the histaminergic system .
Preparation Methods
The synthesis of Burimamide oxalate involves several steps. The primary synthetic route includes the reaction of 1-(4-imidazolyl)butylamine with methyl isothiocyanate to form the thiourea derivative. This intermediate is then reacted with oxalic acid to yield this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Burimamide oxalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the thiourea group, potentially altering its biological activity.
Substitution: The imidazole ring can undergo substitution reactions, which can be used to create derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Burimamide oxalate has been extensively studied for its applications in:
Chemistry: Used as a tool to study histamine receptors and their interactions with various ligands.
Biology: Investigated for its role in modulating histaminergic pathways in various biological systems.
Industry: Utilized in research and development of new histamine receptor antagonists and related compounds.
Mechanism of Action
Burimamide oxalate exerts its effects by binding to histamine H2 and H3 receptors, blocking their activity. This antagonistic action prevents histamine from exerting its effects on these receptors, thereby modulating various physiological responses. The molecular targets include the histamine receptors themselves, and the pathways involved are primarily related to histaminergic signaling .
Comparison with Similar Compounds
Burimamide oxalate is unique in its dual antagonistic activity on both H2 and H3 receptors. Similar compounds include:
Cimetidine: Another H2 receptor antagonist, but with different pharmacokinetic properties.
Metiamide: A precursor to cimetidine with similar H2 antagonistic activity.
Thioperamide: An H3 receptor antagonist with different binding affinities and effects.
These compounds highlight the uniqueness of this compound in its dual receptor activity and its role in the development of subsequent histamine receptor antagonists.
Biological Activity
Burimamide oxalate is a compound with significant biological activity, primarily recognized for its role as a mixed antagonist of histamine receptors, specifically the H2 and H3 receptors. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Name : N-[4-(1H-Imidazol-4-yl)butyl]-N'-methylthiourea oxalate
- CAS Number : 163932-06-7
- Molecular Formula : C₉H₁₆N₄O₄S
Burimamide acts primarily as an antagonist at the histamine H2 and H3 receptors, with Ki values indicating its affinity for these receptors:
- H3 Receptor : 0.07 μM
- H2 Receptor : 7.8 μM
- H1 Receptor : 290 μM
These values suggest that Burimamide is a potent inhibitor of the H3 receptor, which is involved in various central nervous system processes, including modulation of neurotransmitter release and regulation of appetite and sleep .
Antinociceptive Effects
Burimamide has demonstrated antinociceptive properties when administered intraventricularly in rodent models. The effective dose (ED50) for inducing antinociception in hot-plate tests was found to be approximately 183 nmol/mouse. This suggests potential applications in pain management without the side effects commonly associated with opioid analgesics .
Antiviral Activity
Recent studies have highlighted Burimamide's efficacy against Kaposi's Sarcoma-associated herpesvirus (KSHV). In vitro experiments showed that it could inhibit KSHV virion production with a selectivity index (SI) greater than 6, indicating a significant antiviral effect compared to other H2 receptor antagonists that were less effective (SI < 3) . This positions Burimamide as a candidate for further investigation in antiviral therapies.
Case Studies and Research Findings
- Antinociception Study :
-
Antiviral Efficacy Against KSHV :
- Research indicated that Burimamide significantly inhibited lytic gene expression associated with KSHV, suggesting a potential mechanism for its antiviral activity. The compound's ability to block ORF26 and vIL-6 expression under non-cytotoxic concentrations underscores its therapeutic potential against viral infections .
Summary Table of Biological Activities
| Activity | Mechanism | Effective Dose/Value |
|---|---|---|
| Antinociception | H3 receptor antagonism | ED50 = 183 nmol/mouse |
| Antiviral Activity | Inhibition of KSHV virion production | SI > 6 |
| Receptor Affinity | Ki values for H3, H2, and H1 receptors | 0.07 μM (H3), 7.8 μM (H2), 290 μM (H1) |
Properties
Molecular Formula |
C11H18N4O4S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
1-[4-(1H-imidazol-5-yl)butyl]-3-methylthiourea;oxalic acid |
InChI |
InChI=1S/C9H16N4S.C2H2O4/c1-10-9(14)12-5-3-2-4-8-6-11-7-13-8;3-1(4)2(5)6/h6-7H,2-5H2,1H3,(H,11,13)(H2,10,12,14);(H,3,4)(H,5,6) |
InChI Key |
MEZGTBOTWIZWEH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)NCCCCC1=CN=CN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















